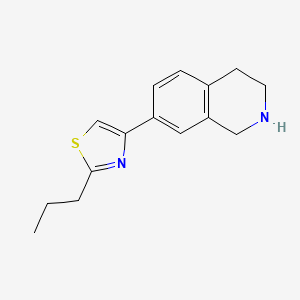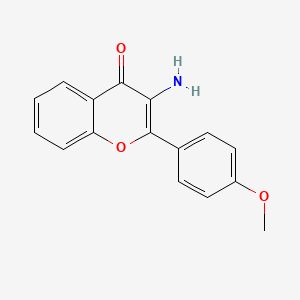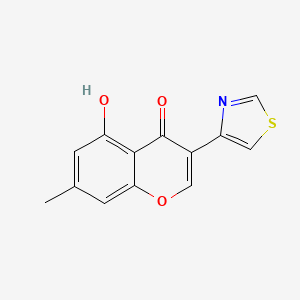
5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a hydroxy group at the 5th position, a methyl group at the 7th position, and a thiazolyl group at the 3rd position of the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative and a suitable leaving group on the chromen-4-one core.
Hydroxylation and Methylation: The hydroxyl group at the 5th position and the methyl group at the 7th position can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, resulting in the formation of hydroxychroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride, alkyl halides, and thiazole derivatives.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxychroman derivatives.
Substitution: Functionalized chromen-4-one derivatives with various substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be used in the synthesis of advanced materials with specific optical and electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of various enzymes, making it a candidate for biochemical studies and drug development.
Antioxidant Activity: Due to its hydroxy group, it may exhibit antioxidant properties, protecting cells from oxidative stress.
Medicine:
Pharmacological Studies: The compound can be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Synthesis: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their catalytic activity and thereby modulating biochemical pathways.
Antioxidant Activity: The hydroxy group can scavenge free radicals, preventing oxidative damage to cellular components.
Comparison with Similar Compounds
7-Hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one: Lacks the methyl group at the 7th position.
5-Hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one: Lacks the methyl group at the 7th position.
5-Hydroxy-7-methyl-4H-chromen-4-one: Lacks the thiazolyl group at the 3rd position.
Uniqueness:
- The presence of both the hydroxy group at the 5th position and the thiazolyl group at the 3rd position, along with the methyl group at the 7th position, makes 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one unique. This combination of functional groups contributes to its distinct chemical reactivity and potential applications in various fields.
Properties
CAS No. |
66780-38-9 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-hydroxy-7-methyl-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H9NO3S/c1-7-2-10(15)12-11(3-7)17-4-8(13(12)16)9-5-18-6-14-9/h2-6,15H,1H3 |
InChI Key |
GYAVULPRHPTDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C3=CSC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


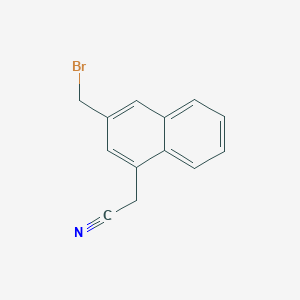
![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)

![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)

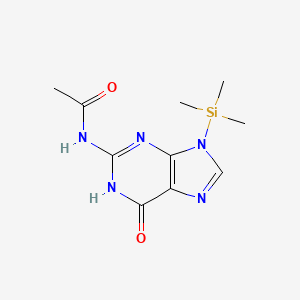
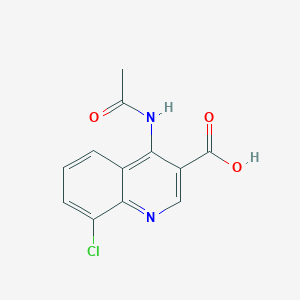


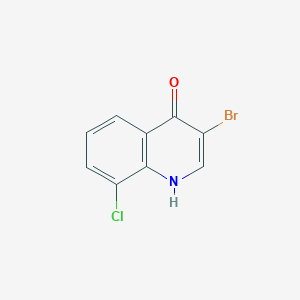
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
